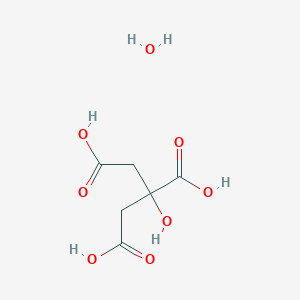

Citric acid monohydrate

描述

Citric Acid Monohydrate is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYEJJMZJALEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074668 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |

| Record name | Citric acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59.2 | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 g/cm³ | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5949-29-1 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °C | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Citric Acid Monohydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of citric acid monohydrate, a versatile excipient and key biochemical intermediate. The information is tailored for applications in research, particularly in drug development and formulation, offering detailed data, experimental protocols, and visual representations of its functional roles.

Core Chemical and Physical Properties

Citric acid monohydrate is a tricarboxylic acid, appearing as a white, crystalline, odorless powder with a strong acidic taste.[1] Its chemical structure, containing three carboxyl groups and one hydroxyl group, dictates its functionality and wide range of applications.[2]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of citric acid monohydrate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₈O₇·H₂O | [3] |

| Molecular Weight | 210.14 g/mol | [3] |

| Density | 1.542 g/cm³ (monohydrate) | [4] |

| Melting Point | Softens at ~75°C, melts at ~100°C | [5] |

| Decomposition Temperature | Decomposes above 175°C | [4][6] |

| pKa Values (at 25°C) | pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40 | [7][8] |

| pH of 0.1 N solution | 2.2 | [5] |

Solubility Profile

Citric acid monohydrate exhibits high solubility in water and is freely soluble in ethanol.[1][9] Its solubility in water increases with temperature.

| Solvent | Solubility ( g/100 g solvent) at specified temperature | References |

| Water | 54.0 at 10°C, 59.2 at 20°C, 84.0 at 100°C | [5] |

| Ethanol (absolute) | 76 parts citric acid per 100 parts ethanol at 15°C | [4] |

| Ether | Sparingly soluble | [1][9] |

Key Chemical Characteristics and Reactivity

Acidity and Buffering Capacity: As a triprotic acid, citric acid can donate three protons, making it an excellent buffering agent over a pH range of approximately 2 to 8.[4] This property is crucial in pharmaceutical formulations for maintaining the pH of solutions, which can significantly impact drug stability and bioavailability.[10]

Chelating Agent: The carboxyl and hydroxyl groups of citric acid allow it to form stable complexes with multivalent metal ions, a process known as chelation.[11] This makes it an effective sequestrant to prevent the degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions.[10]

Reactivity and Stability: Citric acid monohydrate is generally stable under normal storage conditions.[12] It is incompatible with strong oxidizing agents, bases, reducing agents, and nitrates.[1][13] The monohydrate form can lose its water of crystallization in dry air or when heated to about 40-50°C.[1] It is important to store it in a cool, dry, and well-ventilated area to prevent caking.[12]

Role in Biological Signaling and Metabolism

Citrate is a central intermediate in cellular metabolism, most notably in the tricarboxylic acid (TCA) or Krebs cycle .[14] This cycle is a key metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce chemical energy in the form of adenosine triphosphate (ATP).[14][15]

Beyond the TCA cycle, citrate plays a crucial regulatory role in other metabolic pathways. It can be transported out of the mitochondria into the cytoplasm, where it is cleaved to acetyl-CoA, the primary building block for fatty acid synthesis.[4] Cytosolic citrate also acts as an allosteric inhibitor of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby regulating glucose metabolism.[11]

Caption: Role of Citrate in Cellular Metabolism.

Applications in Research and Drug Development

Citric acid monohydrate is a widely used excipient in pharmaceutical formulations due to its multifaceted properties.[2]

pH Adjustment and Buffering: It is used to control the pH of solutions, ensuring the stability and solubility of APIs.[10]

Flavor Enhancer and Acidulant: Its tart taste helps to mask the unpleasant taste of some APIs, particularly in oral liquid and effervescent formulations.[3]

Antioxidant Synergist: By chelating metal ions that can catalyze oxidative reactions, it enhances the stability of oxygen-sensitive drugs.[16]

Effervescent Formulations: In combination with carbonates or bicarbonates, it produces a carbon dioxide effervescence upon contact with water, which aids in the rapid disintegration and dissolution of tablets and granules.[16]

Crosslinking Agent: The carboxylic acid groups of citric acid can react with hydroxyl and amine groups of polymers like chitosan to form crosslinked networks, which are explored for applications in drug delivery and tissue engineering.[17]

Caption: Workflow for Citric Acid as a Pharmaceutical Excipient.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. youtube.com [youtube.com]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. scribd.com [scribd.com]

- 6. Effervescent Tablet Preparation by Twin-Screw Melt Granulation with Sorbitol as a Melt Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD Formulation: How to Select Pharmaceutical Excipients [clinicalresearchnewsonline.com]

- 8. chemintel360.com [chemintel360.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 12. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of Elastic and Antibacterial Chitosan–Citric Membranes with High Oxygen Barrier Ability by in Situ Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Citric Acid Hydrate? [synapse.patsnap.com]

- 17. dergipark.org.tr [dergipark.org.tr]

Unveiling the Structural Nuances: A Technical Guide to Citric Acid Monohydrate vs. Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Citric acid, a tricarboxylic acid, is a fundamental excipient in the pharmaceutical and food industries, valued for its roles as an acidulant, buffering agent, and chelating agent. It primarily exists in two crystalline forms: citric acid monohydrate and citric acid anhydrous. While chemically similar, the presence or absence of a single water molecule in their crystal structures imparts distinct physicochemical properties that significantly influence their application, stability, and handling. This technical guide provides an in-depth exploration of the core structural differences between these two forms, supported by quantitative data, detailed experimental protocols, and visual representations to aid in their characterization and selection for specific formulations.

Core Structural and Physicochemical Differences

The fundamental distinction between citric acid monohydrate and anhydrous lies in the incorporation of one molecule of water of crystallization within the crystal lattice of the monohydrate form.[1] This seemingly minor difference has a cascading effect on their molecular weight, crystal structure, and thermal behavior.

Citric Acid Anhydrous is the water-free form of citric acid, with the chemical formula C₆H₈O₇.[2] It is typically produced by crystallization from a hot aqueous solution.[1]

Citric Acid Monohydrate contains one molecule of water for every molecule of citric acid, represented by the chemical formula C₆H₈O₇·H₂O.[2] This form crystallizes from an aqueous solution at temperatures below 36.6°C.[3] The presence of this water molecule affects its crystal packing and hydrogen bonding network.

Quantitative Data Summary

The table below summarizes the key quantitative differences between citric acid monohydrate and anhydrous, providing a clear comparison for formulation and development purposes.

| Property | Citric Acid Monohydrate | Citric Acid Anhydrous |

| Chemical Formula | C₆H₈O₇·H₂O[4] | C₆H₈O₇[4] |

| Molecular Weight | 210.14 g/mol [4] | 192.123 g/mol [4] |

| Water Content | 7.5 - 9.0%[5] | ≤ 0.5%[5] |

| Density | 1.542 g/cm³[1][3] | 1.665 g/cm³[1][3] |

| Melting Point | ~135°C (decomposes)[6] | ~153°C[6] |

| Crystal System | Orthorhombic[7] | Monoclinic[7] |

| Space Group | P2₁2₁2₁[7] | P2₁/a[8] |

| Unit Cell Dimensions | a=6.297(3)Å, b=9.319(3)Å, c=15.398(3)Å[7] | a=12.817Å, b=5.628Å, c=11.465Å, β=111.22°[8] |

Experimental Protocols for Characterization

Differentiating between the monohydrate and anhydrous forms of citric acid is crucial for quality control and formulation development. The following experimental protocols are key for their characterization.

X-ray Crystallography (XRC) / Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure and differentiate between the distinct crystal lattices of the monohydrate and anhydrous forms.

Methodology:

-

Sample Preparation: A small amount of the citric acid powder is carefully packed into a sample holder. For single-crystal XRC, a suitable single crystal is mounted on a goniometer.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source is commonly used.

-

Data Collection: The sample is irradiated with X-rays over a specific angular range (e.g., 10-40° 2θ), and the diffraction pattern is recorded.[9] The scan speed and step size are optimized to obtain a high-resolution diffractogram.[9]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to each crystalline form. The peak positions and relative intensities are compared to reference patterns from crystallographic databases (e.g., Crystallography Open Database) to confirm the identity of the form.[10] For instance, the anhydrous form crystallizes in the monoclinic space group P2₁/a, while the monohydrate has an orthorhombic crystal structure.[7]

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and observe the thermal stability of the citric acid sample.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the citric acid sample (typically 5-10 mg) is placed in a TGA pan (e.g., aluminum or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 250°C).[11]

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. For citric acid monohydrate, a distinct weight loss of approximately 8.6% (the theoretical water content) is expected to begin around 70-100°C, corresponding to the loss of the water of crystallization.[5][12] Citric acid anhydrous will show negligible weight loss in this temperature range, with significant decomposition occurring at higher temperatures (above 175°C).[11][13]

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting and dehydration, of the citric acid sample.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions: The sample and a reference pan are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-200°C).[14]

-

Data Analysis: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. Citric acid monohydrate exhibits an endothermic peak corresponding to the dehydration process, often observed below 100°C.[12] This is followed by a melting/decomposition endotherm at a lower temperature (~135°C) compared to anhydrous citric acid.[6] Anhydrous citric acid will show a single, sharp endothermic peak corresponding to its melting point at approximately 153°C.[6]

Conclusion

The choice between citric acid monohydrate and anhydrous is a critical decision in product development, with significant implications for stability, processing, and final product performance. The presence of a single water molecule in the monohydrate form alters its crystal structure, density, and thermal properties compared to the anhydrous form. A thorough understanding of these differences, verified through robust analytical techniques such as X-ray crystallography, TGA, and DSC, is paramount for researchers and scientists to ensure the selection of the appropriate form of citric acid, leading to the development of stable, effective, and high-quality products.

References

- 1. differencebetween.com [differencebetween.com]

- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. IMLI | Citric Acid Manufacturer | AGRA EXPERIENCES CITRIC WORKS PRIVATE LIMITED [citricworksagra.com]

- 6. niranbio.com [niranbio.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. crystallography.net [crystallography.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. snowhitechem.com [snowhitechem.com]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa Values of Citric Acid Monohydrate in Aqueous Solution

Introduction

Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits and is a central intermediate in the metabolism of all aerobic organisms through the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle.[1][2][3] In its monohydrate form (C₆H₈O₇·H₂O), it is widely utilized in the pharmaceutical industry as an excipient.[4] Its functions are diverse, including acting as a buffering agent to maintain pH stability, a flavoring agent to improve palatability, an antioxidant to preserve active ingredients, and a chelating agent.[4][5][6]

The acidic nature of citric acid is conferred by its three carboxyl groups, making it a triprotic acid. The acid dissociation constant (Ka), or its logarithmic form pKa (-logKa), is a critical parameter that quantifies the strength of an acid in a solution.[7] For a polyprotic acid like citric acid, there are multiple pKa values, each corresponding to the dissociation of a specific proton. A thorough understanding of these pKa values is paramount for drug development professionals and researchers, as they dictate the ionization state of the molecule at a given pH. This, in turn, influences crucial properties such as solubility, absorption, buffering capacity, and interaction with biological targets.[8]

This technical guide provides a comprehensive overview of the pKa values of citric acid monohydrate in aqueous solutions, details the experimental methods for their determination, and explores their significance in biological systems and pharmaceutical applications.

Quantitative Data: pKa Values of Citric Acid

Citric acid's three carboxylic acid groups dissociate sequentially. The pKa values represent the pH at which each group is 50% dissociated. These values are fundamental for preparing citrate buffer solutions, which are effective between pH 2 and pH 8.[1][9]

pKa Values at Standard Conditions

The generally accepted pKa values for citric acid in aqueous solution at 25°C are summarized below. These values are for the three carboxylic acid groups. A fourth pKa value corresponding to the deprotonation of the hydroxyl group at a much higher pH has also been reported.[1][9]

| pKa Value | Reported Value (at 25°C) | Dissociation Equilibrium |

| pKa₁ | 3.13[1][5][10] | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ |

| pKa₂ | 4.76[1][5][10] | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ |

| pKa₃ | 6.40[1][5][10] | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ |

| pKa (hydroxyl) | ~14.4[1][9] | HC₆H₅O₇³⁻ ⇌ C₆H₄O₇⁴⁻ + H⁺ |

Table 1: Summary of Citric Acid pKa Values at 25°C.

Temperature Dependence of pKa Values

The pKa values of acids are dependent on temperature. For citric acid, this dependence is relatively weak, but it can be significant for precise applications.[11] The enthalpy of ionization (ΔH°) for the dissociation reactions determines how pKa changes with temperature, as described by the van't Hoff equation.[12][13] The enthalpy of ionization for the first dissociation of citric acid is approximately +4.07 kJ/mol.[12] Generally, for every 1°C increase in temperature, the pKa values of citric acid's carboxyl groups will decrease slightly.[11][12]

| Temperature (°C) | pKa₁ | pKa₂ | pKa₃ |

| 25 | 3.112 | 4.442 | 5.836 |

| 30 | 3.119 | 4.465 | 5.842 |

| 35 | 3.125 | 4.485 | 5.850 |

| 40 | 3.132 | 4.505 | 5.857 |

| 45 | 3.138 | 4.525 | 5.864 |

| 50 | 3.145 | 4.545 | 5.871 |

Table 2: Experimentally determined pKa values of citric acid at various temperatures, demonstrating the slight increase with temperature in this specific study.[14] Note that this trend can vary based on experimental conditions and thermodynamic parameters. Other sources suggest a decrease in pKa with increasing temperature.[12]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for scientific research. Potentiometric titration and UV-spectrophotometry are two common and reliable methods.[15]

Potentiometric Titration

This is the most common method for determining the pKa of acids and bases. It involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte (citric acid) and monitoring the resulting change in pH with a calibrated pH meter.[8][16] The pKa values are determined from the inflection points on the resulting titration curve.[15]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized titrant solution, typically 0.1 M Sodium Hydroxide (NaOH).[16][17]

-

Prepare the analyte solution by accurately weighing citric acid monohydrate and dissolving it in deionized, CO₂-free water to a known concentration (e.g., 1 mM).[8][16]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M Potassium Chloride (KCl) can be added to the analyte solution.[8][16]

-

-

Apparatus Calibration:

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the citric acid solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[8][17]

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

To remove dissolved carbon dioxide, which can interfere with the titration, purge the solution with an inert gas like nitrogen before and during the experiment.[16]

-

Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[16]

-

Continue the titration until the pH has passed all expected equivalence points (for citric acid, this would be a pH of around 12).[8]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence points, where the moles of NaOH added equal the moles of acidic protons, appear as steep inflection points on the curve.

-

The pKa values are determined at the half-equivalence points, which are the points of minimum slope (flattest regions) in the buffer zones of the curve. At these points, pH = pKa.[15] For polyprotic acids, multiple inflection and half-equivalence points will be observed.

-

UV-Spectrophotometric Method

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet (UV) absorbance spectra.[15] For citric acid, this difference is observed in the middle-UV range. The method involves measuring the absorbance of the solution at a specific wavelength across a range of pH values.[10]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with precisely known pH values, spanning the range of the expected pKa values.

-

Prepare a stock solution of citric acid of known concentration.

-

-

Spectral Analysis:

-

Record the UV absorbance spectrum of citric acid in a highly acidic solution (e.g., pH < 1.0) to obtain the spectrum of the fully protonated species (H₃A).[10]

-

Record the UV spectrum in a sufficiently basic solution to obtain the spectrum of the fully deprotonated species (A³⁻).

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. For citrate, a wavelength of 209 nm has been successfully used.[10]

-

-

Measurement:

-

Prepare a set of samples by adding a small, constant amount of the citric acid stock solution to each of the buffer solutions prepared in step 1.

-

Measure the absorbance of each sample at the predetermined wavelength.

-

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] Where:

-

A is the absorbance of the sample at a given pH.

-

Aᵢ is the absorbance of the ionized (deprotonated) species.

-

Aₘ is the absorbance of the molecular (protonated) species.

-

-

Plotting log[ (A - Aᵢ) / (Aₘ - A) ] against pH yields a straight line. The pKa is the pH at which the log term is zero.[18]

-

Relevance in Drug Development and Biological Systems

The pKa values of citric acid are not merely academic; they have profound practical implications, particularly in pharmacology and drug formulation.

Role as a Pharmaceutical Excipient

-

Buffering Agent: The three pKa values spread between ~3 and ~6.4 make citrate an excellent buffering agent for oral and injectable drug formulations, helping to maintain a stable pH that is crucial for drug solubility and stability.[2][6]

-

Anticoagulant: Trisodium citrate acts as an anticoagulant by chelating calcium ions (Ca²⁺) in the blood, which are essential for the clotting cascade. This property is vital for the storage of blood products.[4][6]

-

Effervescence: In effervescent tablets and powders, citric acid reacts with a carbonate source (like sodium bicarbonate) in the presence of water to produce carbon dioxide gas. This aids in rapid tablet disintegration and drug dissolution.[6]

Citrate-Induced Injection Site Pain: A Signaling Pathway

A significant challenge in drug formulation is injection site pain, which can affect patient compliance. Many formulations buffered with citrate are known to cause pain.[19] Recent research has elucidated the molecular mechanism, identifying Acid-Sensing Ion Channel 1 (ASIC1) as the key mediator.[20][21]

The mechanism is twofold:

-

Acidic Activation: The proton (H⁺) component of the acidic citrate buffer directly activates the ASIC1 receptor, which is a neuronally expressed channel that detects extracellular pH drops.[20]

-

Citrate Potentiation: The citrate anion itself, while not an activator of ASIC1, significantly potentiates the channel's activation by protons. It does this by chelating extracellular Ca²⁺ ions that normally inhibit the channel. By removing this inhibitory brake, citrate makes ASIC1 more sensitive to activation by acid, amplifying the pain signal.[20][21]

This understanding is critical for formulators aiming to develop patient-friendly injectable drugs.

Conclusion

The three pKa values of citric acid monohydrate are fundamental chemical constants that govern its behavior in aqueous solutions. With pKa values of approximately 3.13, 4.76, and 6.40 at 25°C, citric acid is an effective buffer across a physiologically relevant pH range, making it an invaluable excipient in the pharmaceutical industry.[1] The accurate determination of these values, typically through potentiometric titration, is a standard and essential procedure in analytical chemistry. For drug development professionals, a deep understanding of these pKa values and their implications—from formulation stability to complex biological interactions like the potentiation of ASIC1-mediated pain—is critical for designing safe, stable, and effective medicines.

References

- 1. Citric acid - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Citric Acid Assay Kit (Spectrophotometry)_TargetMol [targetmol.com]

- 4. Citric acid monohydrate CAS#: 5949-29-1 [m.chemicalbook.com]

- 5. Citric Acid [commonorganicchemistry.com]

- 6. citribel.com [citribel.com]

- 7. proprep.com [proprep.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. UCSB Science Line [scienceline.ucsb.edu]

- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. hiranuma.com [hiranuma.com]

- 18. Virtual Labs [mas-iiith.vlabs.ac.in]

- 19. jneurosci.org [jneurosci.org]

- 20. Citric Acid in Drug Formulations Causes Pain by Potentiating Acid-Sensing Ion Channel 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Chelating Action of Citric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citric acid, a ubiquitous alpha-hydroxy-tricarboxylic acid, is a cornerstone of various scientific and industrial applications, primarily owing to its exceptional ability to act as a chelating agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning citric acid's chelation capabilities. It details the pivotal role of its functional groups, the profound influence of pH on its chelating efficacy, and the thermodynamics governing the formation of stable metal-citrate complexes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions and presents quantitative data on the stability of various metal-citrate complexes, offering a comprehensive resource for professionals in research and development.

The Core Mechanism of Citric Acid Chelation

Citric acid's efficacy as a chelating agent is intrinsically linked to its molecular structure, which features three carboxyl groups (-COOH) and one hydroxyl group (-OH). These functional groups act as electron-pair donors, enabling citric acid to form multiple coordination bonds with a single metal ion, effectively sequestering it within a stable, ring-like structure known as a chelate.[1] This process transforms metal ions into soluble and bioavailable complexes, a property leveraged in pharmaceuticals, food preservation, and environmental remediation.[2]

The chelation process is a multi-step interaction primarily involving the carboxyl and hydroxyl moieties. The exact coordination depends on factors such as the metal ion's size, charge, and the surrounding pH.

The Pivotal Role of pH

The pH of the aqueous environment is the most critical factor governing the chelating capacity of citric acid. At low pH values, the carboxyl groups remain protonated (-COOH), limiting their ability to donate electrons and form coordinate bonds with metal cations. As the pH increases, the carboxyl groups sequentially deprotonate, becoming carboxylates (-COO⁻), which are significantly more effective at binding metal ions. The chelation activity of citric acid reaches its maximum potential at a pH above 7, where the citrate ion is predominantly in its fully deprotonated form (Cit³⁻).

The acid dissociation constants (pKa) of citric acid dictate the pH ranges for these deprotonation steps. The three pKa values are approximately 3.13, 4.76, and 6.40 for the three carboxyl groups.[2] A fourth pKa for the hydroxyl group is considerably higher, around 14.4.

Caption: pH-dependent speciation of citric acid and subsequent metal chelation.

Quantitative Analysis of Metal-Citrate Complex Stability

The stability of metal-citrate complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants and thermodynamic parameters for various metal ions with citric acid, compiled from multiple studies.

Table 1: Stability Constants (log K) of Metal-Citrate Complexes

| Metal Ion | log K₁ | log K₂ | Conditions | Reference |

| Ca²⁺ | 3.22 | - | 25 °C, 0.1 M KNO₃ | [3] |

| Mg²⁺ | 2.80 | - | 25 °C, 0.1 M KNO₃ | [3] |

| Mn²⁺ | 3.69 | - | 25 °C, 0.1 M NaClO₄ | [1] |

| Co²⁺ | 4.41 | - | 25 °C, 0.1 M NaClO₄ | [1] |

| Ni²⁺ | 4.88 | - | 25 °C, 0.1 M NaClO₄ | [1] |

| Cu²⁺ | 5.90 | - | 25 °C, 0.1 M KNO₃ | [4] |

| Zn²⁺ | 4.52 | - | 25 °C, 0.1 M NaClO₄ | [1] |

| Fe²⁺ | 3.10 | - | 25 °C, 0.1 M KNO₃ | [4] |

| Fe³⁺ | 11.4 | 8.6 | 25 °C, 0.1 M KNO₃ | [4] |

| Al³⁺ | 7.98 | - | 25 °C, 0.1 M KCl | [5] |

| La³⁺ | 6.96 | 10.83 | 25 °C, 0.1 m NaClO₄ | [6] |

| Sm³⁺ | 7.95 | 11.45 | 25 °C, 0.1 m NaClO₄ | [6] |

Table 2: Thermodynamic Parameters for 1:1 Metal-Citrate Complex Formation at 25 °C

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Mg²⁺ | -16.0 | 7.1 | 77.5 | [2] |

| Ca²⁺ | -18.4 | 4.2 | 75.8 | [2] |

| Sr²⁺ | -19.7 | 1.9 | 72.4 | [2] |

| Ba²⁺ | -22.7 | -1.3 | 71.8 | [2] |

| Mn²⁺ | -21.1 | 9.5 | 102.7 | [1] |

| Co²⁺ | -25.2 | 7.1 | 108.3 | [1] |

| Ni²⁺ | -27.9 | 4.6 | 109.1 | [1] |

| Zn²⁺ | -25.8 | 6.1 | 107.0 | [1] |

Experimental Protocols for Characterizing Chelation

The determination of stoichiometry and stability constants of metal-citrate complexes relies on various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

This is a classical method to determine the formation constants of metal complexes by monitoring the pH change of a solution containing the metal and ligand upon titration with a strong base.

Protocol:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt (e.g., 0.01 M) in deionized water.

-

Prepare a solution of citric acid of a similar concentration.

-

Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

-

-

Apparatus Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

-

Calibrate a pH meter with standard buffer solutions.

-

Use a calibrated burette for the addition of the titrant.

-

-

Titration Procedure:

-

Pipette a known volume of the citric acid solution and the metal salt solution into the titration vessel.

-

Add the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

-

Perform a separate titration of citric acid in the absence of the metal ion to determine its pKa values under the same experimental conditions.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Use specialized software (e.g., HYPERQUAD) to analyze the titration curves and calculate the stability constants of the metal-citrate complexes.

-

Caption: Workflow for potentiometric titration to determine stability constants.

UV-Vis Spectrophotometry

This technique is used to determine the stoichiometry of metal-citrate complexes by monitoring changes in the absorbance of light as the metal-to-ligand ratio is varied. Job's method of continuous variation is commonly employed.

Protocol:

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal salt and citric acid.

-

-

Job's Plot Procedure:

-

Prepare a series of solutions with a constant total concentration of metal and citric acid but with varying mole fractions of each.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-citrate complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

-

Data Analysis:

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[7]

-

Caption: Workflow for UV-Vis spectrophotometry (Job's method).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and citric acid, providing a complete thermodynamic profile of the chelation process in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer.

-

Prepare a solution of citric acid in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the metal ion solution into the sample cell of the calorimeter.

-

Load the citric acid solution into the injection syringe.

-

Perform a series of injections of the citric acid solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Applications in Drug Development and Research

The chelating properties of citric acid are harnessed in numerous pharmaceutical applications:

-

Improving Drug Stability: By chelating metal ions that can catalyze oxidative degradation, citric acid enhances the stability and shelf-life of drug formulations.

-

Enhancing Bioavailability: Citrate complexes can improve the solubility and absorption of certain metal-containing drugs or mineral supplements.

-

Excipient in Formulations: Citric acid is widely used as a pH adjusting agent, an antioxidant, and a flavor enhancer in various dosage forms.[8]

-

Anticoagulant: Citrate is used to chelate calcium ions, thereby preventing blood coagulation in stored blood products.

Conclusion

Citric acid's role as a chelating agent is a testament to the elegant relationship between molecular structure and function. Its multi-dentate nature, coupled with the profound influence of pH, allows for the formation of stable and soluble complexes with a wide array of metal ions. A thorough understanding of the thermodynamics and kinetics of these interactions, facilitated by the experimental techniques detailed herein, is paramount for the rational design and optimization of formulations in the pharmaceutical and other scientific industries. This guide provides the foundational knowledge and practical methodologies to empower researchers and developers in leveraging the full potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd-nea.org [oecd-nea.org]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Citric Acid Monohydrate in Krebs Cycle Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis in aerobic organisms.[1][2] Situated within the mitochondrial matrix, this series of enzymatic reactions orchestrates the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, while capturing high-energy electrons in the form of NADH and FADH2.[1][2][3] These reduced coenzymes subsequently fuel the electron transport chain, driving the synthesis of the majority of the cell's adenosine triphosphate (ATP).[1] At the heart of this vital cycle lies citric acid, a tricarboxylic acid that serves as the initial substrate and is subsequently regenerated, lending the pathway its name.[3] Citric acid monohydrate, the crystalline form of citric acid, is a crucial reagent in the laboratory setting, enabling detailed investigation of the Krebs cycle's intricate mechanisms.

This technical guide provides an in-depth exploration of the role of citric acid monohydrate in Krebs cycle research. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this central metabolic hub.

Core Concepts: Citrate as a Key Intermediate and Regulator

Citric acid, in its ionized form, citrate, is the product of the first committed step of the Krebs cycle: the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by the enzyme citrate synthase.[4][5] Beyond its role as a transient intermediate, citrate is a critical regulator of cellular metabolism. High concentrations of citrate act as a feedback inhibitor of phosphofructokinase-1, a key regulatory enzyme in glycolysis, thereby coordinating the rate of glycolysis with the activity of the Krebs cycle.[6][7] Furthermore, citrate can be transported out of the mitochondria into the cytosol, where it is cleaved by ATP citrate lyase to produce acetyl-CoA, a primary building block for fatty acid and cholesterol biosynthesis.[6][8] This positions citrate at a crucial nexus between energy metabolism and anabolic pathways.

Quantitative Data in Krebs Cycle Research

The study of the Krebs cycle often involves the precise measurement of enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative data related to the enzymes that directly utilize or produce citrate.

Table 1: Kinetic Parameters of Citrate Synthase

| Organism/Tissue | Substrate | Michaelis Constant (K_m) | Reference |

| Rat Liver Mitochondria | Acetyl-CoA | 16 µM | [9][10] |

| Rat Liver Mitochondria | Oxaloacetate | 2 µM | [9][10] |

| Pig Heart | Acetyl-CoA | 5 µM | [11] |

| Pig Heart | Oxaloacetate | 4.5 µM | [11] |

Table 2: Kinetic Parameters of Aconitase

| Organism/Tissue | Substrate | Michaelis Constant (K_m) | Reference |

| Mouse Kidney Mitochondria | Isocitrate | - | [12] |

| Pig Heart | Citrate | - | [13] |

| Pig Heart | Isocitrate | - | [13] |

| Thermus thermophilus | (2R,3S)-homoisocitrate | - | [14] |

Note: Specific K_m values for aconitase with citrate and isocitrate were not explicitly found in the provided search results as numerical values in a table, though the references discuss the kinetics.

Table 3: Typical Concentrations of Citrate

| Compartment/Fluid | Organism/Cell Type | Concentration | Reference |

| Plasma | Human | ~200 µM | [15] |

| Brain | Human | ~400 µM | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of the Krebs cycle. The following protocols provide step-by-step guidance for key experiments involving citric acid monohydrate.

Protocol 1: Isolation of Mitochondria from Cultured Cells

Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for downstream applications such as enzyme assays and respiration studies.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4), ice-cold

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge capable of reaching 10,000 x g at 4°C

-

Microcentrifuge tubes

Procedure:

-

Harvest cultured cells by scraping or trypsinization.

-

Wash the cells twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer.

-

Allow the cells to swell on ice for 10-15 minutes.

-

Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the mitochondrial pellet in a minimal volume of mitochondrial isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay) for normalization in subsequent experiments.

Protocol 2: Citrate Synthase Activity Assay

Objective: To measure the enzymatic activity of citrate synthase in isolated mitochondria or cell lysates. This assay spectrophotometrically measures the rate of coenzyme A (CoA-SH) production.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Acetyl-CoA solution (e.g., 10 mM)

-

Oxaloacetate solution (e.g., 10 mM)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (e.g., 1 mM)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, DTNB solution, and acetyl-CoA solution.

-

Add the mitochondrial sample to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

-

Initiate the reaction by adding the oxaloacetate solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the citrate synthase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB (the product of the reaction between CoA-SH and DTNB), which is 13,600 M⁻¹cm⁻¹.

Protocol 3: Aconitase Activity Assay

Objective: To determine the enzymatic activity of aconitase by measuring the conversion of citrate to isocitrate, which is then coupled to the reduction of NADP+ by isocitrate dehydrogenase.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Citrate solution (e.g., 100 mM, prepared from citric acid monohydrate)

-

NADP+ solution (e.g., 10 mM)

-

Isocitrate dehydrogenase (NADP+-dependent)

-

Manganese chloride (MnCl₂) solution (e.g., 50 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADP+ solution, MnCl₂ solution, and isocitrate dehydrogenase.

-

Add the mitochondrial sample to the cuvette and mix.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the citrate solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the aconitase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH, which is 6,220 M⁻¹cm⁻¹.

Protocol 4: Measurement of Mitochondrial Respiration using Citrate

Objective: To measure the rate of oxygen consumption in isolated mitochondria using citrate (in combination with a dicarboxylate like malate) as a substrate.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.2)

-

Citric acid monohydrate solution (e.g., 1 M, pH adjusted to 7.2)

-

Malate solution (e.g., 1 M, pH adjusted to 7.2)

-

ADP solution (e.g., 100 mM)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.

-

Add an appropriate volume of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).

-

Add citrate and malate to the chamber to final concentrations of, for example, 5 mM and 2 mM, respectively. This provides the substrates for the Krebs cycle.

-

Record the substrate-stimulated respiration rate.

-

Add a known amount of ADP to the chamber to stimulate ATP synthesis (State 3 respiration).

-

Record the maximal rate of oxygen consumption.

-

Further experiments can be performed by adding specific inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to dissect the contribution of different respiratory complexes.

Visualizing Krebs Cycle Dynamics

Diagrams are invaluable tools for understanding the complex relationships within and surrounding the Krebs cycle. The following visualizations are provided in the DOT language for use with Graphviz.

Krebs Cycle Signaling Pathway

Caption: Regulation of the Krebs Cycle by key allosteric effectors.

Experimental Workflow: Mitochondrial Respiration Assay

Caption: Workflow for measuring mitochondrial respiration with citrate.

Conclusion

Citric acid monohydrate is an indispensable tool for dissecting the complexities of the Krebs cycle. As a primary substrate, it enables the direct measurement of key enzymatic activities and the assessment of mitochondrial respiratory function. Furthermore, understanding the regulatory roles of citrate provides crucial insights into the intricate network of metabolic control. The detailed protocols, quantitative data, and visual diagrams presented in this guide offer a comprehensive resource for researchers aiming to investigate this central pillar of cellular metabolism. Through the rigorous application of these methodologies, the scientific community can continue to unravel the multifaceted contributions of the Krebs cycle to both health and disease, paving the way for novel therapeutic interventions in a range of metabolic disorders.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. praxilabs.com [praxilabs.com]

- 3. Khan Academy [khanacademy.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. news-medical.net [news-medical.net]

- 6. Citrate – new functions for an old metabolite [degruyterbrill.com]

- 7. Citrate – new functions for an old metabolite [degruyterbrill.com]

- 8. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed Enzyme Kinetics in Terms of Biochemical Species: Study of Citrate Synthase | PLOS One [journals.plos.org]

- 12. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Biosynthesis of Citric Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary methods for obtaining citric acid for laboratory use: extraction from natural sources and microbial biosynthesis. The guide details the fundamental principles, experimental protocols, and quantitative data associated with each method, offering a comprehensive resource for researchers in various scientific and drug development fields.

Natural Sources of Citric Acid

Citric acid is a naturally occurring tricarboxylic acid found in a variety of fruits and vegetables.[1][2] For laboratory purposes, citrus fruits are the most practical natural source due to their high concentrations of the acid.[1][2][3][4]

Quantitative Data on Citric Acid in Natural Sources

The concentration of citric acid can vary significantly among different natural sources. The following table summarizes the citric acid content in several common fruits, providing a basis for selecting appropriate source materials for extraction.

| Fruit Source | Form | Citric Acid Concentration (g/L) | Reference |

| Lemon | Fresh Juice | 48.0 | [3] |

| Lime | Fresh Juice | 46.0 | [3] |

| Lemon | Juice Concentrate | 34.0 - 39.0 | [3] |

| Lime | Juice Concentrate | 34.0 - 39.0 | [3] |

| Grapefruit | Ready-to-consume juice | 25.0 | [3] |

| Orange | Ready-to-consume juice | 17.0 | [3] |

Experimental Protocol: Extraction of Citric Acid from Citrus Fruits

This protocol outlines a common laboratory method for extracting citric acid from citrus fruits, such as lemons or limes.[5][6][7]

Materials:

-

Fresh lemons or limes

-

Beakers

-

pH meter or pH strips

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

10% (w/v) Calcium chloride (CaCl₂) solution

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Cheesecloth or filter paper

-

Heating plate with magnetic stirrer

-

Buchner funnel and filter flask

Procedure:

-

Juice Extraction: Squeeze the citrus fruit to obtain the juice. For larger quantities, a juicer may be used. Filter the juice through cheesecloth or filter paper to remove pulp and seeds.[5]

-

Neutralization: Measure the initial pH of the juice. Slowly add 10% sodium hydroxide solution while stirring continuously until the pH of the solution reaches 8-9. This converts the citric acid to sodium citrate.[6]

-

Precipitation of Calcium Citrate: Heat the neutralized solution to boiling. While stirring, add a 10% calcium chloride solution. A white precipitate of calcium citrate will form.[6] Continue boiling for a few minutes to ensure complete precipitation.

-

Isolation of Calcium Citrate: Allow the precipitate to settle, then separate it from the supernatant by decantation or filtration using a Buchner funnel. Wash the precipitate with hot distilled water to remove impurities.

-

Conversion to Citric Acid: Resuspend the calcium citrate precipitate in a minimal amount of distilled water. Slowly and carefully add dilute sulfuric acid while stirring. This will precipitate calcium sulfate (gypsum) and leave citric acid in the solution.[6]

-

Purification: Filter the solution to remove the calcium sulfate precipitate. The resulting filtrate is a solution of citric acid.

-

Crystallization (Optional): The citric acid solution can be concentrated by gentle heating to evaporate the water, leading to the crystallization of citric acid. The crystals can then be collected by filtration.

Biosynthesis of Citric Acid

The industrial production of citric acid predominantly relies on microbial fermentation, with the filamentous fungus Aspergillus niger being the most commonly used microorganism.[8][9][10][11] This method offers high yields and the ability to utilize inexpensive carbohydrate sources.[12][13]

The Citric Acid Cycle (Krebs Cycle)

The biosynthesis of citric acid is a central part of cellular metabolism, occurring within the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle.[14][15][16][17] This cycle is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[17]

Under specific conditions, such as high sugar concentrations and limitations of certain nutrients like nitrogen and phosphate, Aspergillus niger can be induced to overproduce and accumulate citric acid.[9][18][19][20] This is achieved through the regulation of key enzymes in the glycolytic pathway and the citric acid cycle.

Fermentation Techniques

Several fermentation techniques are employed for citric acid production, with submerged fermentation being the most common on an industrial scale.[8][10][15]

-

Submerged Fermentation (SmF): In this method, the microorganism is grown in a liquid nutrient medium within a bioreactor.[21][22] This allows for precise control of parameters such as temperature, pH, and aeration, leading to high yields.[12]

-

Surface Fermentation: This technique involves growing the microorganism on the surface of a liquid medium in shallow trays.[23] While simpler and requiring less capital investment, it is generally less efficient than submerged fermentation.

-

Solid-State Fermentation (SSF): SSF involves the growth of microorganisms on a solid substrate with a low moisture content.[21][24] Agro-industrial residues are often used as substrates, making it a potentially more sustainable method.[24]

Quantitative Data on Citric Acid Production by Fermentation

The yield of citric acid from fermentation can be influenced by various factors, including the strain of Aspergillus niger, the composition of the fermentation medium, and the fermentation technique employed.

| Substrate | Fermentation Type | Microorganism | Citric Acid Yield | Reference |

| Sugarcane Molasses | Submerged | Aspergillus niger | Up to 78% (of theoretical) | [8] |

| Sucrose Medium | Submerged | Aspergillus niger | 80 g/L | [25] |

| Seaweed Powder | Shake Flask | Aspergillus niger | 30 g/L | [25] |

| Pineapple Waste | Solid-State | Aspergillus niger ATCC 1015 | 132 g/kg of residue | [20] |

| Pineapple Waste | Solid-State | Aspergillus niger ACM 4992 | 194 g/kg of residue | [20] |

Experimental Protocol: Laboratory-Scale Citric Acid Production by Submerged Fermentation

This protocol provides a method for producing citric acid in the laboratory using Aspergillus niger in a submerged fermentation setup.

Materials:

-

Aspergillus niger culture

-

Fermentation medium (e.g., Czapek-Dox medium with high sucrose concentration)

-

Shake flasks or a laboratory-scale bioreactor

-

Autoclave

-

Incubator shaker

-

Filtration apparatus

-

Analytical equipment for citric acid quantification (e.g., HPLC, titration)[26][27][28]

Procedure:

-

Inoculum Preparation: Prepare a spore suspension of Aspergillus niger from a stock culture.[23]

-

Media Preparation and Sterilization: Prepare the fermentation medium. A typical medium contains a high concentration of a carbon source (e.g., 15-20% sucrose), a limited nitrogen source (e.g., ammonium nitrate), and essential minerals.[15][29] Sterilize the medium and the fermentation vessels by autoclaving.

-

Inoculation: Inoculate the sterile fermentation medium with the Aspergillus niger spore suspension.[15]

-

Fermentation: Incubate the culture in a shake flask or bioreactor at a controlled temperature (typically 25-30°C) with continuous agitation and aeration for 5-10 days.[25][29] Monitor the pH of the medium, which should decrease to around 1.5-2.0 as citric acid is produced.[15]

-

Harvesting: After the fermentation period, separate the fungal biomass from the fermentation broth by filtration.[30][31]

-

Downstream Processing and Purification: The citric acid can be recovered from the fermentation broth using a similar precipitation method as described for natural extraction (Section 1.2), involving the formation and subsequent acidification of calcium citrate.[30][31][32][33] Alternative purification methods include liquid-liquid extraction and chromatography.[31][32]

-

Quantification: Determine the concentration of citric acid in the purified solution using an appropriate analytical method such as titration with a standardized sodium hydroxide solution or High-Performance Liquid Chromatography (HPLC).[26][27][28][34]

Conclusion

Both extraction from natural sources and microbial biosynthesis offer viable methods for obtaining citric acid for laboratory use. The choice of method will depend on the required purity, scale of production, and available resources. Extraction from citrus fruits is a straightforward method for obtaining smaller quantities, while microbial fermentation is a highly efficient and scalable process for producing larger amounts of citric acid with high purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of science and drug development.

References

- 1. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]

- 2. Citric acid - Wikipedia [en.wikipedia.org]

- 3. Quantitative Assessment of Citric Acid in Lemon Juice, Lime Juice, and Commercially-Available Fruit Juice Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. How to Make Citric Acid (with Pictures) - wikiHow [wikihow.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Commercial Production of Citric Acid - Shanghai Chemex [shanghaichemex.com]

- 13. researchgate.net [researchgate.net]

- 14. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. microbenotes.com [microbenotes.com]

- 16. How Citric Acid is Produced: A Comprehensive Guide to This Key Additive [elchemy.com]

- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Biotechnological production of citric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. scispace.com [scispace.com]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. An Experimental Study on Citric Acid Production by Aspergillus niger Using Gelidiella acerosa as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemlab.truman.edu [chemlab.truman.edu]

- 27. selectscience.net [selectscience.net]

- 28. series.publisso.de [series.publisso.de]

- 29. acciomate.com [acciomate.com]

- 30. production and downstream process of Organic acids-citric and lactic acid | PPTX [slideshare.net]

- 31. researchgate.net [researchgate.net]

- 32. Citric acid bioproduction and downstream processing: Status, opportunities, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scribd.com [scribd.com]

- 34. fao.org [fao.org]

The Hygroscopic Nature of Citric Acid Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of citric acid monohydrate, a common excipient in the pharmaceutical, food, and cosmetic industries. Understanding its interaction with water vapor is critical for ensuring product stability, manufacturability, and shelf-life. This document details the underlying principles of its hygroscopicity, presents quantitative data on its moisture sorption behavior, and provides detailed experimental protocols for its characterization.

Introduction to the Hygroscopicity of Citric Acid Monohydrate

Citric acid (C₆H₈O₇) is a weak organic acid that exists in two primary crystalline forms: anhydrous citric acid and citric acid monohydrate (C₆H₈O₇·H₂O). The monohydrate form incorporates one molecule of water within its crystal lattice.[1] This bound water has a significant impact on its physical properties, including its hygroscopic behavior.

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For citric acid monohydrate, this behavior is complex. It can be efflorescent in dry air, meaning it can lose its water of crystallization when the ambient relative humidity (RH) is low or when heated to approximately 40°C.[2][3] Conversely, in moist air, it is slightly deliquescent, meaning it can absorb enough moisture to dissolve and form an aqueous solution.[2]

The stability of citric acid monohydrate is therefore highly dependent on the ambient temperature and relative humidity. Storage at temperatures above 40°C and a relative humidity above 70% should be avoided to prevent caking.[4]

Quantitative Hygroscopicity Data

The critical relative humidity (CRH) is the specific relative humidity at which a crystalline solid will begin to absorb a significant amount of moisture from the atmosphere, leading to deliquescence. For citric acid monohydrate, the CRH is influenced by temperature.

| Temperature (°C) | Hydration of Anhydrous Citric Acid (% RH) | Deliquescence of Citric Acid Monohydrate (% RH) |

| 15 | - | - |

| 25 | 73.4 - 74.3 | 76.9 |

| 30 | Narrow stability domain | - |

| 35 | No hydration observed | - |

Data sourced from a study by Lafontaine et al.[5]

This table summarizes the critical relative humidity for the hydration of anhydrous citric acid and the deliquescence of citric acid monohydrate at various temperatures. At 25°C, the hydration of the anhydrous form to the monohydrate occurs between 73.4% and 74.3% RH, with the monohydrate being stable until it deliquesces at 76.9% RH.[5] As the temperature increases, the stability domain of the monohydrate becomes narrower.[5]

Experimental Protocols for Determining Hygroscopicity

Accurate characterization of the hygroscopic properties of citric acid monohydrate is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the citric acid monohydrate sample (typically a few milligrams) into the DVS instrument's sample pan.[8]

-

Drying: The sample is initially dried under a stream of dry air or nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This removes any surface moisture.[9]

-

Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over a specific time).[6][10]

-

Desorption: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure desorption.[10]

-

Data Analysis: The change in mass at each RH step is recorded to generate a moisture sorption isotherm, which plots the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.[6]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[11][12] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology (Volumetric Method):

-

Apparatus Setup: Assemble the Karl Fischer titrator, ensuring the titration vessel is clean and dry.

-

Solvent Preparation: Add a suitable volume of a dry solvent (e.g., methanol) to the titration vessel.[13]

-

Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable, moisture-free endpoint. This removes any residual water in the solvent and the vessel.[13]

-

Sample Introduction: Accurately weigh a sample of citric acid monohydrate and quickly transfer it to the titration vessel. Allow the sample to dissolve completely with stirring.[13]

-

Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The volume of reagent consumed is recorded.[11]

-

Calculation: The water content is calculated based on the volume of titrant used and the previously determined water equivalence factor of the reagent.

Static Gravimetric Method (Desiccator Method)

This traditional method involves exposing a sample to a series of controlled humidity environments created by saturated salt solutions in desiccators.

Methodology:

-